The compound 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid and its derivatives have garnered attention in the scientific community due to their potential applications in various fields, including medicine and pharmacology. These compounds have been synthesized and characterized, and their properties have been studied to understand their potential as therapeutic agents and their mechanisms of action.
The first paper discusses a molecule structurally related to 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid, which has been synthesized and characterized for its antiviral properties against SARS-CoV-2. The study utilized quantum chemical methods and molecular docking to investigate the molecule's interactions with the virus's protease. The molecule exhibited a binding energy of -8.7 kcal/mol, indicating a strong potential to irreversibly interact with the SARS-CoV-2 protease, which could be attributed to the formation of stable hydrogen-bonded interactions as revealed by NBO analysis1.
The second paper describes the synthesis of a series of N-substituted derivatives of a related compound, which were screened for antimicrobial and hemolytic activity. The synthesized compounds showed variable antimicrobial activity against selected microbial species, with one derivative, in particular, showing the most significant activity. This suggests that the core structure of these compounds can be modified to enhance their antimicrobial properties2.
The third paper focuses on a derivative used as a metallo-beta-lactamase inhibitor (MBLI), which is crucial in combating antibiotic resistance. The study outlines the synthesis of a carbon-14 labeled version of the compound to investigate its mechanism of action within the body. The labeled compound was prepared with a high chemical yield and radioactivity, enabling in vivo pharmacological studies to understand how it inhibits the metallo-beta-lactamase enzyme3.
The applications of these compounds are diverse due to their biochemical properties. As demonstrated in the first paper, the antiviral properties of these compounds, particularly against SARS-CoV-2, make them candidates for the development of new antiviral drugs. The detailed quantum chemical and molecular docking studies provide insights into how these compounds can be optimized for better efficacy1.
In the field of antimicrobial research, the derivatives synthesized in the second paper show promise as antimicrobial agents with less toxicity, which is essential for developing safer therapeutic options. The hemolytic activity screening also indicates their potential safety in biological systems, which is a critical factor in drug development2.
Lastly, the application of these compounds as inhibitors of metallo-beta-lactamases addresses the growing concern of antibiotic resistance. The third paper's focus on the preparation of a labeled inhibitor allows for a deeper understanding of the pharmacokinetics and dynamics of these compounds when used in conjunction with beta-lactam antibiotics, potentially leading to more effective treatments for resistant bacterial infections3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7